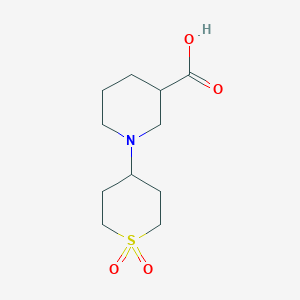
1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid” is represented by the InChI code:1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) . This indicates that the compound has a molecular weight of 192.24 . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid” include a molecular weight of 192.24 . The compound’s InChI code is1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) , which provides information about its molecular structure.
Scientific Research Applications
Biocatalyst Inhibition and Microbial Engineering
Carboxylic acids, due to their inhibitory effects on microbial growth, have been studied for their impact on biofuel and biochemical production processes using engineered microbes. Understanding the metabolic pathways through which these acids exert their inhibitory effects is crucial for developing robust microbial strains with improved industrial performance (Jarboe et al., 2013).
Novel CNS Acting Drugs Synthesis
Research into functional chemical groups that serve as precursors for CNS acting drugs has highlighted the potential of carboxylic acid derivatives in synthesizing compounds with CNS activity. These include derivatives acting as lead molecules in the synthesis of novel drugs targeting the central nervous system (Saganuwan, 2017).
Antioxidant, Antimicrobial, and Cytotoxic Activities
Studies on natural carboxylic acids from plants have shown significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-related activity of these compounds, such as benzoic acid and cinnamic acid derivatives, offers insights into the design of molecules with enhanced bioactivities (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis and Medicinal Applications
Levulinic acid, a biomass-derived carboxylic acid, illustrates the utility of carboxylic acid derivatives in drug synthesis. Its unique functional groups enable the production of diverse, value-added chemicals used in cancer treatment and other medical fields, showcasing the flexibility and potential of carboxylic acids in drug development (Zhang et al., 2021).
Environmental Remediation
The reduction of Cr(VI) to Cr(III) mediated by carboxylic acids has been explored for environmental remediation. Carboxylic acids, as clean reagents, play a significant role in detoxifying environments contaminated with hexavalent chromium, demonstrating their potential in water and soil decontamination strategies (Jiang et al., 2019).
properties
IUPAC Name |
1-(1,1-dioxothian-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c13-11(14)9-2-1-5-12(8-9)10-3-6-17(15,16)7-4-10/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJUYNHSPQBSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCS(=O)(=O)CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



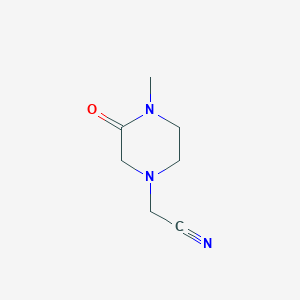

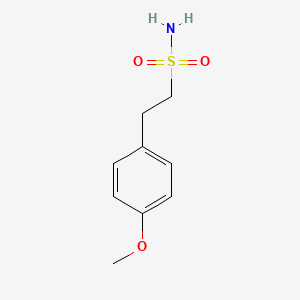
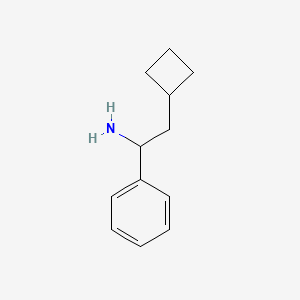
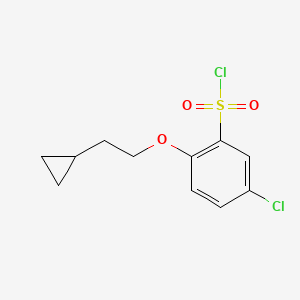

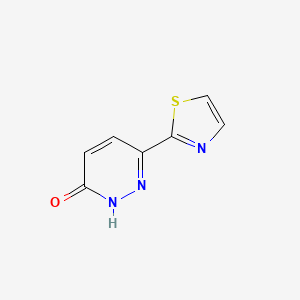
![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)

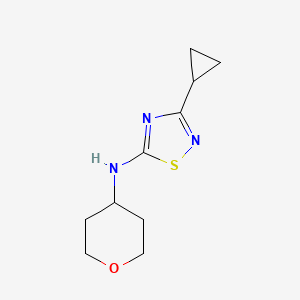

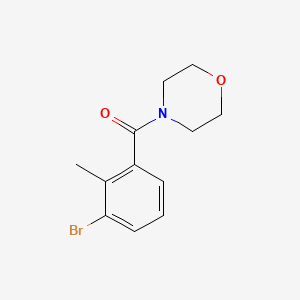
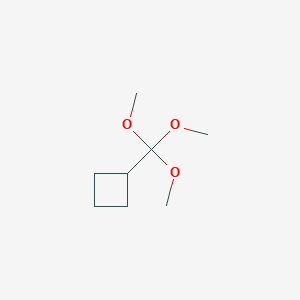
![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)